molecular formula BiGdO5Ru B1623615 Bismuth gadolinium ruthenium oxide CAS No. 65229-21-2

Bismuth gadolinium ruthenium oxide

Cat. No.: B1623615
CAS No.: 65229-21-2
M. Wt: 547.3 g/mol
InChI Key: WOYMOEPQJDUUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuth gadolinium ruthenium oxide (BiGdRuO) is a complex oxide material combining bismuth (Bi), gadolinium (Gd), and ruthenium (Ru). Bismuth oxides are known for their high electrical conductivity (10⁻³ S/cm) and photoelectrochemical activity . Gadolinium oxide (Gd₂O₃) is widely used in medical imaging due to its paramagnetic properties , and ruthenium oxides exhibit exceptional catalytic and electrochemical stability . BiGdRuO likely inherits synergistic properties from these components, making it a candidate for advanced applications in energy conversion, catalysis, and biomedicine.

Properties

CAS No.

65229-21-2

Molecular Formula

BiGdO5Ru

Molecular Weight

547.3 g/mol

IUPAC Name

bismuth;gadolinium(3+);oxygen(2-);ruthenium(4+)

InChI

InChI=1S/Bi.Gd.5O.Ru/q2*+3;5*-2;+4

InChI Key

WOYMOEPQJDUUJI-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Gd+3].[Bi+3]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Gd+3].[Bi+3]

Other CAS No.

65229-21-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

  • Bismuth Vanadate (BiVO₄): Monoclinic crystal structure with visible-light-driven photocatalytic activity. Used in solar water splitting, achieving photocurrent densities of ~2.8 mA/cm² .
  • Bismuth Oxide (Bi₂O₃): Polymorphic (α, β, γ, δ phases) with high ionic conductivity (δ-Bi₂O₃: 1 S/cm at 750°C). Applications include solid oxide fuel cells and sensors .
  • Gadolinium Oxide (Gd₂O₃): Cubic structure; used in MRI contrast agents and radiation therapy due to its high X-ray attenuation .
  • Ruthenium Oxide (RuO₂): Rutile structure with metallic conductivity (10⁴ S/cm). Key material for supercapacitors and chlorine evolution catalysis .
  • Bismuth Gadolinium Oxide (BiGdO₃): Perovskite-like structure; demonstrated as a theranostic nanoparticle for dual-modal imaging (CT/MRI) and radiosensitization .

Photoelectrochemical Performance

Compound Photocurrent Density (mA/cm²) Stability (Retention after 3h) Key Application
BiVO₄/WO₃ 2.8 95% Solar H₂/Cl₂ production
Bi₂O₃ (δ-phase) N/A Thermally stable up to 750°C Solid electrolytes
RuO₂ N/A Stable in acidic/oxidative environments Electrocatalysis
BiGdO₃ N/A Biocompatible in vivo Medical imaging/therapy

Key Findings:

  • BiVO₄/WO₃ excels in solar-driven H₂/Cl₂ generation but requires protective coatings (e.g., WO₃) to mitigate photocorrosion .
  • RuO₂ outperforms Bi₂O₃ in conductivity and catalytic activity but is cost-prohibitive for large-scale applications .
  • BiGdO₃ uniquely combines diagnostic (imaging) and therapeutic (radiation enhancement) functionalities, a feature absent in other bismuth or ruthenium oxides .

Stability and Environmental Tolerance

  • BiVO₄: Degrades rapidly in acidic media without protective layers (e.g., WO₃), losing 90% photocurrent within 10 cycles .
  • Bi₂O₃: δ-phase stable at high temperatures but prone to phase transitions below 650°C .
  • RuO₂: Retains >90% electrochemical activity in harsh conditions (pH 1, 4 M NaCl) .
  • BiGdRuO (Inferred): Expected stability between Bi₂O₃ and RuO₂, with Gd enhancing radiation resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.